methyl 1-[5-(3-bromothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate
Description
Methyl 1-[5-(3-bromothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a pyrrole ring, a brominated thiophene moiety, and a cyano group. The bromothiophene and cyano-pyrrole groups likely influence electronic properties and binding interactions, while the piperidine-carboxylate ester enhances solubility .
Properties
IUPAC Name |
methyl 1-[5-(3-bromothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c1-22-16(21)10-2-5-20(6-3-10)15-11(9-18)8-13(19-15)14-12(17)4-7-23-14/h4,7-8,10,19H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPONHKWKCOIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=C(C=C(N2)C3=C(C=CS3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[5-(3-bromothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a cyclization reaction.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, often using a brominated thiophene derivative.
Formation of the Piperidine Ring: The piperidine ring is typically formed through a cyclization reaction involving a suitable amine precursor.
Final Coupling and Esterification: The final step involves coupling the pyrrole-thiophene intermediate with the piperidine ring and esterifying the carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the use of automated synthesis equipment to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[5-(3-bromothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce double bonds.
Substitution: The bromine atom on the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 1-[5-(3-bromothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Electronic Effects
The compound’s closest structural analogs include:
- Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62, ): Key Differences: Replacement of the pyrrole-cyano group with a pyrazolo-pyrimidine-amine system and substitution of bromothiophene with a fluorinated chromene-thiophene hybrid.
- Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate (): Key Differences: A phenyl-ethyl group replaces the pyrrole-thiophene moiety, and a propanoylamino group is present instead of the cyano substituent. Impact: The absence of bromine and cyano groups reduces electrophilicity, which may alter reactivity in nucleophilic environments .
Physicochemical Properties
Biological Activity
Methyl 1-[5-(3-bromothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate (CAS Number: 477854-09-4) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that integrates multiple heterocyclic rings, which contributes to its biological activity. The molecular formula is , with a molecular weight of 394.29 g/mol. Its IUPAC name is this compound, and it can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound may modulate enzyme activities through competitive inhibition or allosteric modulation, affecting pathways such as signal transduction and metabolic regulation.
Potential Mechanisms Include:
- Enzyme Inhibition: Similar compounds have shown potential as acetylcholinesterase inhibitors, which could indicate a similar activity for this compound.
- Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties against various strains, possibly through disruption of bacterial cell function.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit varying levels of antimicrobial activity. For example, studies on related piperidine derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis . While specific data on this compound is limited, the presence of the bromothiophene moiety suggests potential efficacy against bacterial pathogens.
Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor for several enzymes:
- Acetylcholinesterase (AChE): Compounds with similar piperidine structures have demonstrated significant AChE inhibitory activity, which is critical in treating neurodegenerative diseases.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Compound A | 2.14 ± 0.003 | |
| Compound B | 0.63 ± 0.001 | |
| Methyl Compound | TBD | This study |
Case Studies and Research Findings
Several studies have explored the biological activities of piperidine derivatives, which are structurally similar to this compound:
- Antibacterial Screening: A series of synthesized piperidine derivatives were tested against multiple bacterial strains, showing promising results in inhibiting growth .
- Molecular Docking Studies: In silico studies have indicated potential binding interactions with key enzymes involved in metabolic pathways, suggesting further investigation into the compound's pharmacodynamics .
- Therapeutic Applications: Given its structure, this compound may serve as a lead for developing new therapeutic agents targeting neurological disorders or bacterial infections.
Q & A
Basic: What are the optimal synthetic routes for methyl 1-[5-(3-bromothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions, including heterocyclic ring formation (pyrrole and thiophene) and piperidine coupling. A common approach is:
Pyrrole Core Synthesis : Cyclization of 3-bromothiophene derivatives with cyanoacetamide under acidic conditions .
Piperidine Coupling : Use of nucleophilic substitution or palladium-catalyzed cross-coupling to attach the piperidine-carboxylate moiety.
Esterification : Final methylation of the carboxylate group using methanol and acid catalysts.
Key Considerations : Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C for cyclization) are critical for yield optimization.
Advanced: How can computational methods improve the design of reactions for this compound?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) can predict transition states and intermediates for key steps like pyrrole cyclization or bromothiophene functionalization. For example:
- Reaction Path Search : Tools like GRRM or AFIR can identify low-energy pathways for heterocyclic ring formation .
- Solvent Effects : COSMO-RS simulations optimize solvent selection to stabilize charged intermediates.
- Machine Learning : Train models on similar compounds (e.g., thiophene-pyrrole hybrids) to predict reaction yields under varied conditions .
Basic: What spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
NMR :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the pyrrole, thiophene, and piperidine rings.
- 19F/79Br NMR (if applicable): Confirm halogen positioning .
IR Spectroscopy : Identify cyano (C≡N, ~2200 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups.
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or regioselectivity?
Methodological Answer:
- Crystal Growth : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to obtain single crystals .
- Data Collection : Synchrotron radiation improves resolution for heavy atoms (Br, S).
- Refinement : Software like SHELXL refines torsional angles of the piperidine ring and thiophene-pyrrole linkage to confirm spatial arrangement .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using microplate readers.
- Cytotoxicity : MTT assays on cell lines (e.g., HEK293 or HeLa) to assess IC₅₀ values.
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for receptors like GPCRs .
Advanced: How can molecular docking and SAR studies guide structural optimization?
Methodological Answer:
- Docking Workflow :
- SAR Strategy : Modify substituents (e.g., bromothiophene → chlorothiophene) and compare bioactivity to identify critical functional groups .
Basic: How to address solubility issues during biological testing?
Methodological Answer:
- Co-Solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes.
- pH Adjustment : Prepare buffered solutions (PBS, pH 7.4) for carboxylate deprotonation.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .
Advanced: What strategies resolve contradictions in reported bioactivity data?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tests (ANOVA) to identify outliers .
- Experimental Replication : Standardize protocols (e.g., cell passage number, assay temperature) to minimize variability .
- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target-specific effects .
Basic: How to optimize purification using chromatography?
Methodological Answer:
- Normal Phase SiO₂ : Separate polar intermediates (e.g., cyano-pyrrole derivatives).
- Reverse Phase C18 : Final purification with gradient elution (acetonitrile/water + 0.1% TFA).
- HPLC Validation : Monitor at λ = 254 nm (aromatic rings) and 220 nm (ester groups) .
Advanced: What in silico tools predict metabolic stability and toxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
